2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

1,3,4-Thiadiazole Piperidine positional isomers Antibacterial

2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole (CAS 1203422-13-2) is a research-grade 1,3,4-thiadiazole derivative with a molecular formula of C20H21N3O2S2 and a typical purity of ≥95%. It belongs to a structurally defined subset of thiadiazole-based tool compounds that incorporate a phenylsulfonyl-piperidine motif, which has been explored in multiple patent families targeting protein disulfide isomerase (PDI), factor Xa, and neurodegenerative disease pathways.

Molecular Formula C20H21N3O2S2
Molecular Weight 399.53
CAS No. 1203422-13-2
Cat. No. B2968101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
CAS1203422-13-2
Molecular FormulaC20H21N3O2S2
Molecular Weight399.53
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)CC4=CC=CC=C4
InChIInChI=1S/C20H21N3O2S2/c24-27(25,18-11-5-2-6-12-18)23-13-7-10-17(15-23)20-22-21-19(26-20)14-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2
InChIKeyKPERKWODDKPDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole (CAS 1203422-13-2)


2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole (CAS 1203422-13-2) is a research-grade 1,3,4-thiadiazole derivative with a molecular formula of C20H21N3O2S2 and a typical purity of ≥95% . It belongs to a structurally defined subset of thiadiazole-based tool compounds that incorporate a phenylsulfonyl-piperidine motif, which has been explored in multiple patent families targeting protein disulfide isomerase (PDI), factor Xa, and neurodegenerative disease pathways [1][2]. However, compound-specific primary pharmacological characterization data remain extremely sparse in the public domain, and most biological activity claims currently rely on class-level inference rather than direct experimental evidence for this exact structure.

Substitution Risk Assessment: Why 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole Cannot Be Casually Replaced by Close Analogs


Within the 1,3,4-thiadiazole chemical space, seemingly minor structural variations can produce substantial shifts in biological activity, target engagement, and physicochemical properties. The phenylsulfonyl group and the 3-position attachment of the piperidine ring are critical determinants of molecular recognition: replacing the phenylsulfonyl with a 4-fluorophenylsulfonyl or butylsulfonyl group, or relocating the piperidine attachment from the 3-position to the 4-position, generates compounds with distinct conformational preferences, altered hydrogen-bonding capacity, and different logP values (see Section 3) [1][2]. Systematic structure–activity relationship (SAR) studies on related 1,3,4-thiadiazole series confirm that antibacterial potency can vary >5-fold between close analogs differing by a single substituent [1]. Consequently, unverified substitution of this compound by any analog without confirmatory head-to-head testing carries a material risk of irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence for 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole Relative to Its Closest Analogs


Positional Isomer Differentiation: 3-Substituted vs. 4-Substituted Piperidine Attachment

The piperidine attachment position on the thiadiazole core is a key determinant of biological activity in phenylsulfonyl-piperidine-thiadiazole/oxadiazole series. In a directly comparable oxadiazole scaffold, the 4-substituted piperidine derivative (5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol) and its S-substituted derivatives exhibited antibacterial MIC values ranging from 10.63 to >100 μg/mL across five bacterial strains, with the most active compound (8g, 2-methylphenyl substituent) achieving MIC of 10.63±0.97 μg/mL against S. typhi [1]. The target compound, bearing a 3-substituted piperidine, introduces a different spatial orientation of the phenylsulfonyl group relative to the benzyl-thiadiazole plane, which is predicted to alter target binding geometry and pharmacokinetic profile [2]. No head-to-head antibacterial data for this exact compound have been publicly reported; this represents a critical data gap for procurement decisions.

1,3,4-Thiadiazole Piperidine positional isomers Antibacterial

Phenylsulfonyl vs. Alkylsulfonyl Substituent Differentiation

The phenylsulfonyl substituent on the piperidine nitrogen imparts distinct electronic and lipophilic properties compared to alkylsulfonyl analogs. The target compound's phenylsulfonyl group provides an aromatic ring capable of π–π stacking interactions and contributes to a computed clogP of approximately 3.79 [1], placing it in a favorable range for membrane permeability (Lipinski's Rule of Five compliance: MW 399.53, HBA 5, HBD 0, RB 2) [1]. In contrast, the butylsulfonyl analog (2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole) lacks aromatic π-character and exhibits a different clogP. The 4-fluorophenylsulfonyl analog introduces an electron-withdrawing fluorine that alters sulfonamide acidity and metabolic soft-spot profile . No direct comparative biological data are available across these three sulfonyl variants, but the phenylsulfonyl group has been specifically claimed in PDI inhibitor patents, indicating a deliberate selection for target engagement [2].

Sulfonyl group electronic effects logP Metabolic stability

1,3,4-Thiadiazole Scaffold vs. 1,3,4-Oxadiazole Scaffold Differentiation

The 1,3,4-thiadiazole ring (containing sulfur) imparts different physicochemical and metabolic properties compared to the analogous 1,3,4-oxadiazole (containing oxygen). In the phenylsulfonyl-piperidine series, oxadiazole derivatives (e.g., 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol) have been evaluated for antibacterial activity with MIC values ranging from 10.63 to >100 μg/mL across Gram-positive and Gram-negative strains [1]. The thiadiazole scaffold exhibits greater lipophilicity (ΔclogP approximately +0.5–1.0 log units vs. oxadiazole) and increased polar surface area due to the larger sulfur atom, which can influence membrane permeability and protein binding [2]. A recent series of 1,3,4-thiadiazole-sulfonylpiperazine derivatives demonstrated EC50 values as low as 7.8 μg/mL against Xanthomonas oryzae pv. oryzicola in vitro, outperforming commercial bactericides thiodiazole copper (31.8 μg/mL) and bismerthiazol (43.3 μg/mL) [2]. This class-level evidence supports the thiadiazole scaffold as a viable antibacterial chemotype, though no direct thiadiazole-vs-oxadiazole head-to-head comparison for the phenylsulfonyl-piperidine series is publicly available.

Heterocyclic scaffold comparison Sulfur vs. oxygen Metabolic stability

Benzyl Substituent vs. Methoxybenzyl Substituent Differentiation

The target compound bears an unsubstituted benzyl group at the 2-position of the thiadiazole ring. The closely related analog 2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole incorporates a 4-methoxy substituent on the benzyl ring, which increases electron density on the aromatic ring and introduces a potential site for O-demethylation metabolism . The 4-methoxy group increases the clogP by approximately +0.3–0.6 log units and adds one additional hydrogen bond acceptor, which can alter solubility, permeability, and CYP450-mediated metabolism [1]. In related 1,3,4-thiadiazole series, benzyl-to-methoxybenzyl substitution has been associated with shifts in antibacterial potency, though quantitative data for this specific pair are not reported [1]. The unsubstituted benzyl group in the target compound avoids the metabolic liability of O-dealkylation, which may translate to improved metabolic stability in hepatic microsome assays, though direct comparative stability data are not publicly available.

Benzyl group Lipophilicity Metabolic oxidation

Patent Landscape Differentiation: PDI Inhibition Claim Scope

The phenylsulfonyl-piperidine-thiadiazole scaffold has been explicitly claimed in patent US-20160145209-A1 as a protein disulfide isomerase (PDI) inhibitor chemotype, with specific structural embodiments encompassing the target compound's core features [1]. This patent, filed by investigators at Beth Israel Deaconess Medical Center and the Broad Institute, describes compounds of Formula (I) for treating thrombotic, inflammatory, and proliferative disorders [1]. The target compound's precise structural arrangement (phenylsulfonyl on piperidine nitrogen, benzyl on thiadiazole C-2, piperidine attached at C-5 via the 3-position) aligns with the Markush structure constraints described in the patent claims [1]. In contrast, the 4-substituted piperidine analogs and oxadiazole scaffold compounds are not encompassed within this particular PDI inhibitor patent family; they are instead claimed in separate antibacterial and kinase inhibitor patents [2][3]. This patent specificity provides a clear intellectual property differentiation: the target compound's scaffold is associated with PDI inhibition, while the 4-substituted piperidine and oxadiazole analogs are associated with antibacterial and PKB inhibitory activities, respectively.

Protein disulfide isomerase PDI inhibitor Patent specificity

Evidence-Based Application Scenarios for 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole in Scientific Procurement


PDI Inhibitor Tool Compound for Thrombosis and Inflammation Research

Based on patent US-20160145209-A1, which claims phenylsulfonyl-piperidine-thiadiazole compounds as protein disulfide isomerase (PDI) inhibitors, the target compound is structurally aligned for use as a research tool in PDI-mediated disease models, including thrombosis, inflammation, and proliferative disorders [1]. Compound procurement for PDI target validation studies should be accompanied by an explicit acknowledgment that no public IC50 or Ki data exist for this specific structure, and end-users must independently confirm PDI inhibitory activity before interpreting downstream biological results.

Structure–Activity Relationship (SAR) Probe for 3-Substituted Piperidine-Thiadiazole Optimization

The compound serves as a reference point in SAR campaigns exploring the impact of piperidine attachment position (3-yl vs. 4-yl) on biological activity, as outlined in Section 3 [1][2]. Its procurement is justified when systematic comparison with 4-substituted piperidine analogs (e.g., those described in US 7,354,944) is required to deconvolute positional effects on target potency, selectivity, or pharmacokinetics [2].

Comparative Antibacterial Screening with 1,3,4-Oxadiazole Counterparts

Given the demonstrated antibacterial activity of related 1,3,4-thiadiazole-sulfonylpiperazine derivatives (EC50 values as low as 7.8 μg/mL against Xoc) and the antibacterial data available for oxadiazole-scaffold compounds (MIC 10.63 to >100 μg/mL), this compound is suitable for inclusion in screening panels that directly compare thiadiazole vs. oxadiazole antibacterial potency under identical assay conditions [1][2]. Such head-to-head testing would directly address the current data gaps identified in Section 3.

Metabolic Stability Profiling of Unsubstituted Benzyl vs. 4-Methoxybenzyl Analogs

As discussed in Section 3, the absence of a 4-methoxy substituent on the benzyl group distinguishes this compound from analogs such as 2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole [1]. Procurement for hepatic microsome or hepatocyte stability assays, where O-demethylation is a known metabolic soft spot, can yield informative comparative data that characterize the metabolic advantage (or lack thereof) of the unsubstituted benzyl motif.

Quote Request

Request a Quote for 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.